(S)-tert-Butyl azepan-3-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S)-azepan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEPWAXJSWYEDV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445382 | |

| Record name | (S)-tert-Butyl azepan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213990-48-8 | |

| Record name | (S)-tert-Butyl azepan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-N-Boc-aminoazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl azepan-3-ylcarbamate: A Chiral Building Block for Advanced Drug Discovery

Introduction: The Strategic Value of the Azepane Scaffold in Medicinal Chemistry

The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry, offering a flexible, three-dimensional structure that can effectively probe the binding pockets of complex biological targets. Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the azepane core provides a greater degree of conformational freedom, enabling synthetic chemists to fine-tune ligand-receptor interactions with high precision. When functionalized with a chiral amine, as in (S)-tert-Butyl azepan-3-ylcarbamate, this scaffold becomes a powerful tool for the development of enantiomerically pure pharmaceuticals, significantly enhancing therapeutic efficacy while minimizing off-target effects.[1]

This technical guide provides an in-depth analysis of this compound, a key chiral intermediate for researchers, scientists, and drug development professionals. We will explore its core structural and physicochemical properties, provide detailed, field-tested protocols for its synthesis and purification, and discuss its strategic application in the synthesis of next-generation therapeutics, particularly those targeting neurological and psychiatric disorders.[1]

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a chiral center at the C3 position of the azepane ring. The bulky tert-butyloxycarbonyl (Boc) protecting group on the 3-amino function provides excellent stability under a wide range of reaction conditions, yet it can be selectively removed under acidic conditions, allowing for orthogonal synthetic strategies.[2][3] The secondary amine within the azepane ring remains available for further functionalization.

Structural Analysis

The defining feature of this molecule is the (S)-stereochemistry at the carbon bearing the carbamate. This specific chirality is crucial for achieving selective interactions with chiral biological targets. The azepane ring itself exists in a dynamic equilibrium of several chair and boat-like conformations, a characteristic that can be exploited in rational drug design.

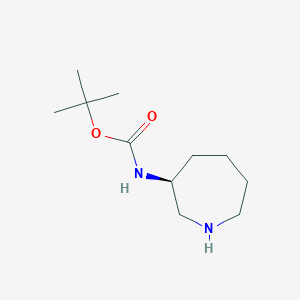

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical properties is provided below. Experimental data for molecules of this class can be sparse; therefore, high-quality computed properties are included to guide laboratory practice.

| Property | Value | Source |

| CAS Number | 213990-48-8 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |

| Molecular Weight | 214.31 g/mol | [1] |

| Appearance | Off-white to white solid or colorless oil | Inferred from similar compounds |

| Boiling Point | ~323 °C | [5] |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | [Inferred] |

| Storage | 2-8°C, under inert gas, protected from light | [1] |

| XLogP3-AA | 1.4 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Topological Polar Surface Area | 50.4 Ų | [4] |

Synthesis and Purification

The enantioselective synthesis of this compound is a non-trivial process that requires careful control of stereochemistry. While multiple routes to the racemic 3-aminoazepane core exist, achieving high enantiopurity necessitates either a chiral resolution step or, more efficiently, an asymmetric synthesis from a chiral starting material.[6] A highly effective and scalable approach starts from the readily available amino acid, L-lysine.

Recommended Synthetic Pathway

A robust chemoenzymatic or chemical cyclization strategy starting from L-lysine derivatives provides a reliable route to the chiral azepane core. The following pathway is a logical synthesis based on established methodologies for creating chiral 3-aminoazepanes and related heterocycles.[6][7][8][9]

Caption: Synthetic workflow from L-Lysine.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of chiral 3-aminoazepanes from amino acid precursors.[6][8]

Step 1: Protection and Cyclization of L-Lysine to (S)-N-Cbz-3-amino-azepan-2-one

-

Cbz-Protection: To a solution of L-lysine in aqueous base (e.g., NaOH or NaHCO₃), add benzyl chloroformate (Cbz-Cl) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion. Acidify the solution to precipitate the Cbz-protected lysine derivative.

-

Intramolecular Cyclization: Activate the carboxylic acid of the Cbz-protected lysine (e.g., using thionyl chloride to form the acid chloride, or a coupling agent like DCC/NHS). In a suitable solvent (e.g., THF), treat the activated acid with a non-nucleophilic base (e.g., triethylamine) to promote intramolecular amide bond formation, yielding the lactam.

Step 2: Reduction of the Lactam

-

In a flask under an inert atmosphere (Argon or Nitrogen), prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or Diethyl ether) at 0°C.

-

Slowly add a solution of (S)-N-Cbz-3-amino-azepan-2-one in the same anhydrous solvent to the reducing agent suspension.

-

After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the sequential slow addition of water, followed by aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate.

Step 3: Deprotection of the Cbz Group

-

Dissolve the crude (S)-3-Cbz-aminoazepane in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield crude (S)-3-aminoazepane.

Step 4: Boc-Protection

-

Dissolve the crude (S)-3-aminoazepane in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA).

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution in the reaction solvent.

-

Stir the reaction at room temperature until completion. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

Purification of the final product is critical to ensure its suitability for subsequent synthetic steps. Flash column chromatography is the most common and effective method.[10]

-

Column Preparation: Prepare a silica gel column with an appropriate diameter and length for the scale of the reaction. Equilibrate the column with a non-polar solvent system, such as 100% hexanes or a mixture of hexanes and ethyl acetate (e.g., 95:5).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry silica onto the top of the column.

-

Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (a gradient of 5% to 50% ethyl acetate in hexanes is a good starting point). A small amount of triethylamine (~0.5-1%) can be added to the eluent to prevent the product from streaking on the column.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC), staining with a suitable agent such as ninhydrin (which will stain the secondary amine) or potassium permanganate.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Chemical Reactivity and Handling

The reactivity of this compound is dominated by the two nitrogen atoms. The Boc-protected amine is stable to most reaction conditions except for strong acids, while the secondary amine of the azepane ring is nucleophilic and can participate in a variety of chemical transformations.

Deprotection of the Boc Group

The tert-butyloxycarbonyl group is readily cleaved under acidic conditions to reveal the free primary amine.[3] This is a cornerstone of its utility in multi-step synthesis.

-

Standard Conditions: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50% v/v) at room temperature will efficiently remove the Boc group, usually within 1-2 hours.

-

Milder Conditions: For substrates sensitive to strong acids, milder conditions such as 4M HCl in dioxane, or aqueous phosphoric acid can be employed.[11] Lewis acids like ZnBr₂ in dichloromethane have also been shown to be effective.[12][13]

Caption: Reactivity of the deprotected diamine.

Reactions at the Azepane Nitrogen

The secondary amine of the azepane ring is a versatile handle for introducing further diversity into the molecule. Common reactions include:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.

-

N-Acylation: Formation of amides by reaction with acyl chlorides or activated esters.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on GHS classifications for the racemic mixture, it is harmful if swallowed and causes skin, eye, and respiratory irritation.[4] All manipulations should be performed in a well-ventilated chemical fume hood.

Analytical Characterization

Purity and structural confirmation are paramount. Below are the expected analytical signatures for this compound based on data from structurally similar molecules.[14]

| Analytical Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5-5.0 (br s, 1H, NH-Boc), ~3.5-3.8 (m, 1H, CH-N-Boc), ~2.6-3.0 (m, 4H, CH₂-N-CH₂), ~1.5-2.0 (m, 6H, azepane ring CH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155-157 (C=O, carbamate), ~79-81 (C(CH₃)₃), ~50-55 (CH-N-Boc), ~45-50 (CH₂-N-CH₂), ~25-35 (azepane ring CH₂), 28.4 (C(CH₃)₃) |

| Mass Spectrometry (ESI+) | m/z: 215.18 [M+H]⁺, 237.16 [M+Na]⁺ |

Applications in Drug Discovery

The true value of this compound lies in its application as a chiral building block for complex, high-value pharmaceutical targets. The 3-aminoazepane motif is a key pharmacophore in a number of clinical candidates and approved drugs.[6][8]

-

Kinase Inhibitors: The diamine structure, available after deprotection, serves as a versatile linker to connect different pharmacophores, enabling the exploration of structure-activity relationships in the development of kinase inhibitors for oncology and inflammatory diseases.[15]

-

Neurological and Psychiatric Disorders: The azepane scaffold is frequently employed in the design of ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are critical targets for treating conditions like schizophrenia, depression, and anxiety.[1] The defined stereochemistry of this building block is essential for achieving receptor subtype selectivity.

-

Antibacterial Agents: Chiral cyclic diamines are core components of several potent antibacterial agents, such as the fluoroquinolone antibiotic besifloxacin, highlighting the importance of these scaffolds in overcoming antibiotic resistance.[6]

Conclusion

This compound is a sophisticated and highly valuable chiral building block for the synthesis of complex pharmaceutical agents. Its unique combination of a conformationally flexible seven-membered ring, a strategically placed chiral center, and orthogonal protecting groups provides medicinal chemists with a powerful tool for rational drug design. The synthetic protocols and analytical data presented in this guide offer a comprehensive resource for researchers looking to leverage the potential of this versatile intermediate in their drug discovery programs.

References

- Ford, G. J., Kress, N., Mattey, A. P., et al. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.

- Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 2023. [Link]

- This compound. MySkinRecipes. Accessed January 7, 2026. [Link]

- Synthesis of Boc-protected amines. Beilstein Journals. Accessed January 7, 2026. [Link]

- Dual protection of amino functions involving Boc. RSC Publishing. 2013. [Link]

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Accessed January 7, 2026. [Link]

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. Accessed January 7, 2026. [Link]

- Ford, G. J., Kress, N., Mattey, A. P., et al. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.

- Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds.

- Ford, G. J., Kress, N., Mattey, A. P., et al. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. PubMed, 2020. [Link]

- Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. ChemistryViews, 2023. [Link]

- Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin.

- Tert-butyl 3-azepanylcarbamate.

- Supporting Information for various tert-butyl carbam

- Ford, G. J., Kress, N., Mattey, A. P., et al. Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades.

- Kadyrov, R., & Tok, O. L. Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-Butoxycarbonyl)amino]azepane. Thieme Chemistry, 2021. [Link]

- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Accessed January 7, 2026. [Link]

- Li, B., Berliner, M., Buzon, R., et al. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed, 2006. [Link]

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Tert-butyl carbamate derivative and preparation method and application thereof.

- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow Research Group. Accessed January 7, 2026. [Link]

- Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Accessed January 7, 2026. [Link]

- 13C NMR Chemical Shifts.

- tert-Butyl Esters. Organic Chemistry Portal. Accessed January 7, 2026. [Link]

- I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?

- Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.

- tert-Butyl azetidin-3-yl(methyl)carbamate.

- Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed, 2004. [Link]

- Figure S20. 13 C-NMR of tert-butyl...

- (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate. Apicule. Accessed January 7, 2026. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl azepan-3-ylcarbamate | 454451-26-4 | ETA45126 [biosynth.com]

- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Azepane Scaffold and the Significance of a Chiral Building Block

An In-depth Technical Guide to (S)-tert-Butyl azepan-3-ylcarbamate: Synthesis, Characterization, and Application

In the landscape of modern medicinal chemistry, the azepane scaffold has emerged as a privileged seven-membered heterocyclic ring system.[1] Its inherent three-dimensional structure and synthetic versatility make it an attractive core for developing novel therapeutic agents targeting a wide array of diseases.[1][2] Within this important class of compounds, chiral-substituted azepanes serve as critical building blocks for creating stereochemically pure drugs, enhancing therapeutic efficacy while minimizing potential side effects.

This technical guide provides an in-depth examination of This compound , a key chiral intermediate used in organic synthesis and drug discovery.[3] We will explore its fundamental properties, present a logical and detailed synthetic strategy, outline a robust analytical workflow for quality control, and discuss its applications in the development of next-generation pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

PART 1: Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. This compound is a bifunctional molecule featuring a secondary amine within the azepane ring and a carbamate-protected primary amine at the chiral center. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, known for its stability under various conditions and its clean removal under acidic treatment.[4]

| Property | Value | Source(s) |

| CAS Number | 213990-48-8 | [3][5] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [3][6] |

| Molecular Weight | 214.31 g/mol | [3][6] |

| IUPAC Name | tert-butyl (3S)-azepan-3-ylcarbamate | N/A |

| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCCCNC1 | [7] |

| Appearance | White to off-white solid | [3] |

| Storage | 2-8°C, protected from light, under inert gas | [3] |

PART 2: A Proposed Synthetic Strategy

While numerous methods exist for the synthesis of azepane rings, a robust and stereocontrolled route is paramount for producing enantiomerically pure intermediates.[2][8] The following section details a logical, field-proven approach for the synthesis of this compound, starting from a readily available chiral precursor. This strategy is designed for scalability and high stereochemical fidelity.

Retrosynthetic Analysis

The causality behind our synthetic plan begins with a retrosynthetic disconnection. The target molecule can be simplified by removing the Boc protecting group, revealing the chiral primary amine of (S)-3-aminoazepane. This key intermediate can be derived from a chiral amino acid, leveraging the "chiral pool" to establish the desired stereocenter. A plausible starting material is L-Lysine, which contains the requisite carbon backbone and amine functionality.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Workflow

This protocol synthesizes insights from established methodologies for cyclization and amine protection.[9][10]

Step 1: Synthesis of (S)-Azepan-2-one-3-carboxylic acid from L-Lysine

-

Rationale: This initial step involves the diazotization of the ε-amino group of L-Lysine followed by an intramolecular nucleophilic attack to form the seven-membered lactam ring. This is a classic method for forming cyclic structures from linear amino acid precursors.

-

Procedure:

-

Dissolve L-Lysine monohydrochloride in an aqueous solution of sulfuric acid at 0°C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C. The reaction generates nitrous acid in situ, which converts the primary amine to a diazonium salt.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours to facilitate cyclization.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and purify by recrystallization.

-

Step 2: Reduction of the Lactam and Carboxylic Acid

-

Rationale: A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce both the amide (lactam) and the carboxylic acid functionalities to amines and alcohols, respectively. This yields (S)-3-(hydroxymethyl)azepane.

-

Procedure:

-

Suspend LAH in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

-

Add a solution of the product from Step 1 in THF dropwise at 0°C.

-

After the addition is complete, heat the mixture to reflux for 8-12 hours.

-

Cool the reaction and carefully quench with water and aqueous sodium hydroxide.

-

Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude amino alcohol.

-

Step 3: Conversion of the Alcohol to an Amine

-

Rationale: This two-step process first converts the primary alcohol into a better leaving group (e.g., a tosylate) and then displaces it with an azide, which can be cleanly reduced to the primary amine.

-

Procedure:

-

Dissolve the amino alcohol from Step 2 in dichloromethane (DCM) with triethylamine.

-

Add p-toluenesulfonyl chloride at 0°C and stir until the reaction is complete (monitored by TLC). This forms the tosylate.

-

Isolate the tosylated intermediate and react it with sodium azide (NaN₃) in a polar aprotic solvent like DMF to displace the tosylate group.

-

Reduce the resulting azide to a primary amine using a standard method, such as hydrogenation with a Palladium catalyst (Pd/C) or reduction with LAH. This yields (S)-3-aminoazepane.

-

Step 4: Boc Protection of (S)-3-aminoazepane

-

Rationale: The final step involves the selective protection of the more nucleophilic primary amine in the presence of the secondary ring amine. Using di-tert-butyl dicarbonate (Boc₂O) under controlled conditions achieves this transformation efficiently.[4]

-

Procedure:

-

Dissolve (S)-3-aminoazepane in a suitable solvent such as DCM or THF.

-

Add triethylamine (1.1 equivalents) to act as a base.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in the same solvent dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Perform an aqueous work-up to remove salts and purify the crude product by column chromatography on silica gel.

-

Caption: Proposed workflow for the synthesis of the target compound.

PART 3: Analytical Characterization and Quality Control

A self-validating protocol is essential for ensuring the material produced meets the rigorous standards of drug development. The following analytical techniques provide a comprehensive characterization of this compound.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.[11] The spectra should be consistent with the proposed structure, showing characteristic peaks for the azepane ring protons, the Boc group, and the chiral center.

| ¹H NMR Expected Chemical Shifts (δ, ppm) | Multiplicity | Assignment |

| ~3.8 - 4.2 | broad multiplet | -CH-NHBoc |

| ~2.6 - 3.2 | multiplet | -CH₂-NH-CH₂- (ring) |

| ~1.4 - 2.0 | multiplet | -CH₂-CH₂-CH₂- (ring) |

| 1.45 | singlet | -C(CH₃)₃ (Boc) |

| variable | broad singlet | -NH- (ring), -NH- (carbamate) |

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge (m/z) ratio, which should match the calculated exact mass of the molecule.[12]

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the chemical purity of the final compound.[12][13] A high-purity sample should exhibit a single major peak, typically with a purity level >98%.

Enantiomeric Purity Determination

-

Chiral HPLC: This is the most critical analysis for a chiral building block. The method separates the (S) and (R) enantiomers, allowing for the precise determination of the enantiomeric excess (ee).

-

Rationale: The choice of a chiral stationary phase (CSP) is key. Phases based on derivatized cellulose or amylose are often effective for separating enantiomers of carbamate-containing compounds. The mobile phase is optimized to achieve baseline separation between the two enantiomer peaks.

-

Typical Method Parameters:

| Parameter | Value |

| Column | Chiralcel AD-H or similar |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.7 - 1.0 mL/min |

| Detection | UV at 210-224 nm |

| Expected Result | A single major peak corresponding to the (S)-enantiomer, with the (R)-enantiomer peak being negligible (>99% ee). |

PART 4: Applications in Drug Discovery and Development

The value of this compound lies in its utility as a versatile scaffold. After deprotection of the Boc group, the resulting primary amine serves as a reactive handle for further chemical modification.

-

Scaffold for Library Synthesis: The azepane core can be elaborated by reacting the secondary ring amine and the primary side-chain amine with a diverse set of reagents (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination). This allows for the rapid generation of a library of novel compounds for high-throughput screening.

-

Intermediate for Targeted Therapeutics: The specific three-dimensional orientation of the substituents on the chiral azepane ring is crucial for achieving high-affinity binding to biological targets such as enzymes or receptors. This building block has been identified as a key intermediate for compounds targeting neurological and psychiatric disorders.[3]

Caption: Use of the building block as a scaffold in discovery chemistry.

PART 5: Safety, Handling, and Storage

While a specific safety data sheet (SDS) for the (S)-enantiomer is not widely available, data from the racemic mixture and structurally related compounds provide guidance.

-

Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[14]

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3] For long-term stability, storage at 2-8°C under an inert gas atmosphere is recommended.[3]

Conclusion

This compound is a high-value chiral building block whose importance in drug discovery cannot be overstated. Its synthesis from the chiral pool ensures high enantiomeric purity, a critical requirement for modern therapeutics. A robust analytical workflow, incorporating NMR, MS, and especially chiral HPLC, is essential to validate its quality. By providing a versatile and stereochemically defined scaffold, this compound enables medicinal chemists to explore new chemical space and design potent, selective, and safer medicines for the future.

References

- BenchChem. (n.d.). The Use of Azepane-2,4-dione in Medicinal Chemistry.

- Di Masi, R., et al. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate.

- Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines.

- Procter, D., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.

- ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides.

- PubChem. (n.d.). tert-Butyl 3-azepanylcarbamate.

- Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.

- Reddy, B. M., et al. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. PubMed.

- Supporting Information. (n.d.). General procedure for the synthesis of tert-butyl carbamates.

- The Royal Society of Chemistry. (2011). Supporting Information for: A Facile Synthesis and Crystallographic Analysis of N-Protected β-Amino Alcohols and Short Peptaibols.

- MySkinRecipes. (n.d.). This compound.

- ResearchGate. (2015). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115.

- The Royal Society of Chemistry. (n.d.). Highly enantioselective synthesis of α-tertiary chiral amino acid derivatives through rhodium-catalyzed asymmetric arylation.

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- ResearchGate. (2018). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives.

- Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.

- Bursac, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.

- Brazilian Journal of Analytical Chemistry. (n.d.). The applicability of solid state characterization and analytical techniques for reference chemical substance certification.

- ResearchGate. (2007). Preparation and characterization of a new HPLC C18 reversed phase containing thiocarbamate groups.

- Scudellaro, E., et al. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. PubMed.

- MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 213990-48-8|this compound|BLD Pharm [bldpharm.com]

- 6. tert-Butyl azepan-3-ylcarbamate | 454451-26-4 | ETA45126 [biosynth.com]

- 7. achmem.com [achmem.com]

- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. brjac.com.br [brjac.com.br]

- 13. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-tert-Butyl azepan-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl azepan-3-ylcarbamate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, seven-membered azepane core, coupled with the versatile carbamate protecting group, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The specific stereochemistry of the (S)-enantiomer is often crucial for achieving desired biological activity and selectivity. This guide provides an in-depth overview of the molecular properties, synthesis, analysis, and applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic behavior in larger molecules.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 214.30 g/mol | [1][2] |

| CAS Number | 213990-48-8 | [5] |

| Appearance | White solid | [6] |

| Boiling Point | 323 °C | [4] |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCCNC1 | [7] |

| InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | [1] |

Note: The properties listed are for the (S)-enantiomer. The racemic mixture and the (R)-enantiomer will have similar physical properties but may differ in their biological activities.

Synthesis and Mechanistic Considerations

The synthesis of enantiomerically pure this compound is a key challenge. Various synthetic strategies have been developed, often involving asymmetric synthesis or resolution of a racemic mixture. A common approach involves the use of a chiral starting material or a chiral catalyst to introduce the desired stereochemistry.

Illustrative Synthetic Pathway: Reductive Amination

One plausible synthetic route involves the asymmetric reductive amination of a suitable keto-precursor. This method offers good control over the stereochemistry at the C3 position of the azepane ring.

Caption: A generalized workflow for the asymmetric reductive amination to produce this compound.

Causality in Experimental Choices:

-

Choice of Chiral Auxiliary/Catalyst: The selection of a specific chiral amine or catalyst is paramount. Its steric and electronic properties directly influence the facial selectivity of the reduction step, thereby determining the enantiomeric excess of the final product.

-

Reducing Agent: The nature of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is chosen based on its reactivity and selectivity. Milder reducing agents are often preferred to avoid over-reduction or side reactions.

-

Solvent and Temperature: These parameters are optimized to control the reaction kinetics and the stability of the intermediate imine. Aprotic solvents are commonly used to prevent unwanted side reactions with the reducing agent.

Analytical Characterization

Ensuring the chemical identity, purity, and enantiomeric excess of this compound is critical for its use in drug development. A combination of analytical techniques is employed for comprehensive characterization.

Key Analytical Methods

| Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the chemical framework. |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition.[8] |

| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity and quantification of impurities.[8][9] |

| Chiral HPLC | Determination of enantiomeric purity (enantiomeric excess, ee%).[8] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups (e.g., N-H, C=O). |

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a general method for assessing the purity of this compound.

-

Instrumentation: An HPLC system equipped with a UV detector is required.[9]

-

Column: A C18 reversed-phase column is typically suitable.[9]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used.[9]

-

Sample Preparation: A standard solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Injection and Analysis: A specific volume of the sample solution is injected onto the column, and the chromatogram is recorded.

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Caption: A standard workflow for determining the purity of this compound using HPLC.

Applications in Drug Discovery

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group on the amine at the 3-position allows for selective functionalization of the azepane ring, making this compound a versatile intermediate.[10]

Key Therapeutic Areas:

-

Kinase Inhibitors: The azepane moiety can serve as a key structural element in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[10]

-

GPCR Ligands: Derivatives of this compound have been explored as ligands for G-protein coupled receptors, which are important targets for a wide range of diseases.

-

CNS Agents: The rigid conformation of the azepane ring can be advantageous in the design of centrally active agents targeting neurological and psychiatric disorders.

The Boc protecting group can be readily removed under acidic conditions, revealing a primary amine that can be further elaborated through various chemical transformations, including acylation, alkylation, and reductive amination.[10][11] This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. The compound may cause skin and eye irritation.[1]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features and the presence of a readily cleavable protecting group provide medicinal chemists with a powerful tool for the synthesis of novel and complex bioactive molecules. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its successful application in the development of new therapeutics.

References

- PubChem.

- PubChem. tert-Butyl azetidin-3-yl(methyl)

- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. [Link]

- Cenmed. (R)

- ResearchGate. A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. [Link]

- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

- Michael Pittelkow.

- ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

Sources

- 1. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1017575-47-1|tert-Butyl (S)-azepan-4-ylcarbamate|BLD Pharm [bldpharm.com]

- 3. achmem.com [achmem.com]

- 4. tert-Butyl azepan-3-ylcarbamate | 454451-26-4 | ETA45126 [biosynth.com]

- 5. 213990-48-8|this compound|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cenmed.com [cenmed.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tert-Butyl (3-azidopropyl)carbamate, 129392-84-3 | BroadPharm [broadpharm.com]

Introduction: The Azepane Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Chiral Synthesis of tert-Butyl azepan-3-ylcarbamate

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility, greater than that of its smaller pyrrolidine and piperidine cousins, allows for a broader exploration of chemical space when designing ligands for biological targets. Specifically, chiral 3-aminoazepane derivatives serve as critical building blocks, acting as constrained diamine surrogates or scaffolds for introducing key pharmacophoric elements. tert-Butyl azepan-3-ylcarbamate, in its enantiomerically pure forms ((R) or (S)), is a versatile intermediate, with the Boc-protecting group facilitating straightforward coupling chemistries while the secondary amine of the azepane ring allows for further derivatization. This guide provides a detailed technical overview of a state-of-the-art chemoenzymatic approach for the synthesis of this valuable building block, alongside a discussion of alternative synthetic strategies.

Part 1: A Chemoenzymatic Cascade for Enantiopure 3-Aminoazepane

The convergence of biocatalysis and traditional organic synthesis offers a powerful, sustainable, and highly selective path to complex chiral molecules. This section details a multi-enzyme cascade strategy that leverages the chiral pool of natural amino acids to produce enantiopure (S)-N-Cbz-azepan-3-ylcarbamate, a direct precursor to the target molecule. The key transformation employs a galactose oxidase (GOase) and an imine reductase (IRED) in a one-pot setting.[1]

Strategic Overview

The synthesis begins with the readily available amino acid L-lysine. This is chemically converted to the corresponding protected amino alcohol, N-α-Cbz-L-lysinol. The core of the synthesis is the enzymatic cascade:

-

Oxidation: A galactose oxidase variant selectively oxidizes the primary alcohol of N-α-Cbz-L-lysinol to an aldehyde.

-

Intramolecular Cyclization: The aldehyde spontaneously cyclizes with the terminal amine to form a cyclic imine intermediate.

-

Reduction: An imine reductase stereoselectively reduces the cyclic imine to the desired (S)-3-N-Cbz-aminoazepane.

This one-pot, three-step sequence is highly efficient as it avoids the isolation of the labile aldehyde and imine intermediates, which could be prone to racemization or side reactions.[1] The resulting Cbz-protected aminoazepane can then be converted to the target Boc-protected compound through standard deprotection/re-protection steps.

Visualized Workflow: From L-Lysine to Target Molecule

Caption: Chemoenzymatic synthesis workflow.

Experimental Protocols

Protocol 1: Preparation of N-α-Cbz-L-lysinol from L-Lysine

This initial step transforms the natural amino acid into the substrate required for the enzymatic cascade.

-

Protection: Dissolve L-lysine monohydrochloride (1.0 equiv) in an aqueous solution of sodium hydroxide. Cool the solution to 0 °C. Add benzyl chloroformate (Cbz-Cl, ~1.1 equiv) dropwise while maintaining the pH between 9-10 with concurrent addition of NaOH solution. Allow the reaction to warm to room temperature and stir for several hours.

-

Purification of Di-Cbz-Lysine: Acidify the mixture with HCl to pH ~2 to precipitate the di-protected N,N'-di-Cbz-L-lysine. Filter, wash with cold water, and dry the solid.

-

Selective Deprotection: To selectively remove the N-ε-Cbz group, dissolve the di-Cbz-lysine in a suitable solvent and treat with a catalyst such as Pd/C under an atmosphere of H₂. Careful monitoring by TLC or LC-MS is crucial to stop the reaction after the removal of one Cbz group.

-

Reduction to Alcohol: The resulting N-α-Cbz-L-lysine is then reduced. Suspend the carboxylic acid in a dry ethereal solvent like THF and add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C. Stir the reaction until completion, followed by a careful aqueous workup (e.g., Fieser workup) to yield N-α-Cbz-L-lysinol.

Causality Note: The choice of the Cbz protecting group is critical. It is stable to the reduction step and is well-tolerated by the enzymes in the subsequent cascade.[1] Boc-protection at this stage is less suitable as some oxidases show poor activity with Boc-protected substrates.[2]

Protocol 2: One-Pot Enzymatic Synthesis of (S)-N-Cbz-azepan-3-amine

This protocol is adapted from the findings of Ford et al.[1]

-

Reaction Setup: In a temperature-controlled vessel, prepare a sodium phosphate buffer (e.g., 50 mM, pH 7.5). Add catalase to decompose the hydrogen peroxide byproduct from the GOase reaction, which can otherwise deactivate the enzymes.

-

Enzyme Addition: Add the selected Galactose Oxidase variant (e.g., GOase M3-5) and Imine Reductase (e.g., IRED IR-49). Enzyme concentrations should be optimized, for example, starting at 0.5 mg/mL for GOase and 0.25 mg/mL for IRED.[1]

-

Cofactor Regeneration: Add NADP⁺ (catalytic amount) and a cofactor regeneration system for the IRED, such as glucose and glucose dehydrogenase (GDH).

-

Substrate Addition: Dissolve the substrate, N-α-Cbz-L-lysinol (1.0 equiv, e.g., 3 mM final concentration), in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the reaction progress by HPLC or GC-FID.

-

Workup and Purification: Upon completion, terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate. Basify the aqueous layer with NaOH to pH >10 and extract the product into the organic layer. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Protocol 3: Final Deprotection and Boc-Protection

-

Cbz Deprotection: Dissolve the purified (S)-N-Cbz-azepan-3-amine in a solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the suspension under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) until the starting material is consumed (monitored by TLC).

-

Purification of Amine: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude (S)-azepan-3-amine.

-

Boc Protection: Dissolve the crude amine in a solvent like dichloromethane or THF. Add a base such as triethylamine (1.2 equiv). Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Allow the reaction to warm to room temperature and stir overnight.

-

Final Purification: Perform an aqueous workup. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the final product, tert-butyl (S)-azepan-3-ylcarbamate, by silica gel chromatography or recrystallization.

Performance Data

The chemoenzymatic cascade has been shown to be effective, providing the desired chiral azepane with high enantiopurity.

| Substrate | Product | Isolated Yield | Enantiopurity | Reference |

| N-α-Cbz-L-lysinol | (S)-N-Cbz-azepan-3-amine | up to 54% | >99% ee | [1] |

Part 2: Alternative Synthetic Strategies

While the chemoenzymatic route is highly elegant, other established asymmetric synthesis methodologies can be conceptually applied to this target.

Asymmetric Hydrogenation

Asymmetric hydrogenation is an industrially vital technology for the synthesis of chiral molecules.[3] A plausible, though not yet explicitly detailed in the provided literature, approach would involve the synthesis of a prochiral azepene precursor followed by hydrogenation with a chiral catalyst.

Conceptual Workflow: Asymmetric Hydrogenation

Caption: Conceptual asymmetric hydrogenation route.

-

Rationale: This method relies on a chiral transition metal complex (typically Rhodium or Ruthenium with a chiral phosphine ligand) to stereoselectively deliver hydrogen to one face of the double bond of the prochiral precursor.

-

Challenges: The primary challenge lies in the synthesis of the required prochiral azepene or enamine precursor, which may be unstable or require a lengthy synthetic sequence itself. Furthermore, extensive screening of catalysts, ligands, and reaction conditions would be necessary to achieve high enantioselectivity.

Diastereoselective Ring Expansion

Recent advances have shown that chiral azepanes can be accessed via stereoselective ring expansion reactions, such as a Schmidt-type rearrangement of substituted cyclohexanones using chiral hydroxyalkyl azides.[4] While this method has been applied to synthesize azepanes with all-carbon quaternary centers, adapting such a strategy for a 3-amino substituted pattern would require significant methodological development to control both regio- and stereoselectivity.

Classical Resolution

A traditional and often scalable approach involves the synthesis of racemic tert-butyl azepan-3-ylcarbamate followed by resolution. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. The diastereomers, having different physical properties, can then be separated by fractional crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.

Conclusion

The chiral synthesis of tert-butyl azepan-3-ylcarbamate is a key challenge for medicinal chemists requiring access to this versatile building block. While traditional methods like classical resolution and potential strategies like asymmetric hydrogenation remain viable, the chemoenzymatic cascade approach represents the forefront of synthetic innovation. By harnessing the selectivity of enzymes in a one-pot process starting from a natural amino acid, this method provides a highly stereocontrolled, efficient, and sustainable route to the enantiopure azepane core.[1] This convergence of biology and chemistry underscores a paradigm shift in the synthesis of complex, high-value pharmaceutical intermediates.

References

- Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., Seibt, L. S., Huang, M., Birmingham, W. R., Turner, N. J., & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. ResearchGate.

- Hardee, D. (2025). Asymmetric synthesis of 3,3′- and 4,4′-disubstituted azepanes via regiodivergent and stereoselective Schmidt rearrangement. ACS Fall 2025. American Chemical Society.

- BenchChem. (2025).

- Ford, G. J., Kress, N., Mattey, A. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952.

- Lee, S. J., & Beak, P. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society, 128(7), 2178-2179.

- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 9(21), 7340-7345.

- Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. National Institutes of Health.

- Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society, 128(7), 2178–2179.

- Fülöp, F., et al. (Year not available). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives.

- Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses Procedure.

- Vidal-Ferran, A., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8089-8104.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. One-pot chemoenzymatic syntheses of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis of 3,3′- and 4,4′-disubstituted azepanes via regiodivergent and stereoselective Schmidt rearrangement - American Chemical Society [acs.digitellinc.com]

The Azepane Scaffold: A Comprehensive Technical Guide for Modern Medicinal Chemistry

Abstract

The seven-membered saturated nitrogen heterocycle, azepane, has steadily emerged from the shadow of its smaller five- and six-membered counterparts to become a scaffold of significant interest in contemporary drug discovery.[1][2] Its unique combination of three-dimensional complexity, conformational flexibility, and synthetic accessibility has positioned it as a "privileged structure" for interacting with a diverse array of biological targets.[3] This guide provides an in-depth exploration of the azepane core, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its fundamental conformational behavior, survey key synthetic strategies, analyze its role in modulating pharmacological activity through illustrative case studies, and provide actionable experimental protocols.

The Azepane Scaffold: Beyond Flatland

In the quest for novel chemical matter with improved pharmacological profiles, medicinal chemistry has progressively moved away from flat, aromatic structures towards scaffolds with greater three-dimensionality (3D).[1] The azepane ring, with its sp³-rich framework, offers an exceptional tool to explore this expanded chemical space.

Physicochemical Properties and Conformational Landscape

Unlike the relatively rigid chair conformation of cyclohexane or piperidine, the seven-membered azepane ring is conformationally flexible, existing as a dynamic equilibrium of several low-energy forms, primarily the twist-chair and chair conformations.[4] High-level electronic structure calculations have confirmed the twist-chair as the most stable conformation for the parent azepane.[4] This conformational diversity is not a liability but a distinct advantage; it allows the scaffold to present appended functional groups in a wider range of spatial vectors, potentially leading to optimal interactions with complex biological targets.[5]

The introduction of substituents can significantly bias this equilibrium. For instance, selective monofluorination has been shown to regulate the ring's conformation, locking it into a single major form, a strategy that can be crucial for effective drug design.[5][6] This ability to control the scaffold's shape is paramount for optimizing potency and selectivity.

Azepane as a Bioisostere

A key application of the azepane scaffold is its use as a bioisosteric replacement for the ubiquitous piperidine ring. While piperidine is found in over 30 approved drugs, its rigid structure can sometimes limit optimization.[7] Replacing it with an azepane can:

-

Alter Conformation: Introduce new binding vectors for substituents.

-

Modify Physicochemical Properties: Impact solubility, lipophilicity, and metabolic stability.

-

Explore Novel IP Space: Create new chemical entities with distinct patentability.[1]

This strategy of "scaffold hopping" from a six- to a seven-membered ring can be a powerful tool to overcome challenges in lead optimization.

Synthetic Strategies for Accessing the Azepane Core

The construction of the seven-membered azepane ring has been a longstanding challenge for synthetic chemists, often hindered by slow cyclization kinetics.[8] However, a number of robust strategies have been developed to provide access to diversely functionalized azepanes.

Key Synthetic Approaches

The primary methods for synthesizing the azepane scaffold can be broadly categorized into ring-closing and ring-expansion reactions.[2]

-

Ring-Closing Metathesis (RCM): A powerful method for forming unsaturated seven-membered rings from acyclic diene precursors using ruthenium-based catalysts. The resulting azepine can be readily reduced to the saturated azepane.[9]

-

Ring Expansion: This approach utilizes smaller, more readily available rings. Examples include the expansion of trifluoromethyl pyrrolidines or the dearomative ring expansion of nitroarenes mediated by blue light.[2]

-

Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds or amino aldehydes is a classical and effective method for forming the azepane ring.

-

Tandem Reactions: Modern methods, such as the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes, allow for the rapid construction of complex, substituted azepanes.[8]

The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability.

Caption: Key synthetic pathways to the azepane scaffold.

Representative Experimental Protocol: Synthesis via RCM

The following protocol is adapted from established methodologies for the synthesis of a tetrahydro-1H-azepine intermediate, which can be subsequently reduced to the azepane.[9]

Objective: To synthesize a substituted 2,3,4,7-tetrahydro-1H-azepine via Ring-Closing Metathesis.

Step 1: Synthesis of the Diene Precursor

-

To a solution of a suitable N-protected amino-alkene (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add an alkenyl Grignard reagent (e.g., vinylmagnesium bromide, 1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N-protected diene by flash column chromatography.

Step 2: Ring-Closing Metathesis

-

Dissolve the purified diene precursor (1.0 eq) in anhydrous, degassed toluene (0.01 M).

-

Add a Grubbs-type catalyst (e.g., Grubbs II, 5 mol%) to the solution.

-

Heat the reaction mixture to 80 °C under an inert atmosphere (N₂) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the tetrahydroazepine.

Step 3: Reduction to Azepane (Not detailed in source, standard procedure)

-

The resulting unsaturated azepine can be reduced to the corresponding saturated azepane using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C in methanol or ethanol).

The Azepane Scaffold in Approved and Investigational Drugs

The utility of the azepane motif is validated by its presence in numerous FDA-approved drugs and clinical candidates across a wide spectrum of therapeutic areas.[1][10] This demonstrates its compatibility with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

| Drug Name | Therapeutic Area | Mechanism of Action (Primary) |

| Tolazamide | Antidiabetic | Sulfonylurea, stimulates insulin release[5] |

| Benazepril | Antihypertensive | ACE Inhibitor[1] |

| Azelastine | Antihistamine | H1 Receptor Antagonist[5] |

| Galantamine | Alzheimer's Disease | Acetylcholinesterase Inhibitor[1] |

| Mecillinam | Antibiotic | Penicillin-Binding Protein 2 Inhibitor[11] |

| Cetiedil | Vasodilator | Vasodilator and anti-sickling agent[11] |

| Nabazenil | Cannabinoid Receptor | Cannabinoid receptor modulator[11] |

This table is a representative, not exhaustive, list.

Structure-Activity Relationship (SAR) Case Studies

Understanding how structural modifications to a scaffold influence biological activity is the cornerstone of medicinal chemistry.[12][13] The flexible nature of the azepane ring provides fertile ground for SAR exploration.

Case Study: Azepane Derivatives as PTPN2/PTPN1 Inhibitors

Protein tyrosine phosphatases PTPN2 and PTPN1 are key negative regulators in immune signaling pathways, and their inhibition is a promising strategy for cancer immunotherapy.[3][14] Recent studies have focused on developing azepane-containing inhibitors for these targets.

Caption: Simplified pathway of PTPN2/PTPN1 inhibition.

In a series of azepane-containing derivatives, SAR studies revealed key insights:

-

Core Requirement: The azepane ring was found to be a critical component, likely positioning other functional groups optimally within the active site of the phosphatases.

-

Aromatic Substitutions: Modifications to an appended aryl ring system directly modulated potency. Electron-withdrawing groups at specific positions often led to increased inhibitory activity against both PTPN1 and PTPN2.

-

Linker Optimization: The nature and length of the linker connecting the azepane to other parts of the molecule were crucial for achieving high affinity.

These studies underscore how the azepane scaffold can be systematically decorated to fine-tune biological activity, leading to the identification of potent and selective inhibitors.[14][15]

Future Perspectives

The azepane scaffold is no longer a niche player in medicinal chemistry. Its proven success in approved drugs and its increasing use in exploring complex biological systems cement its role as a valuable tool.[10] Future research will likely focus on:

-

Asymmetric Synthesis: Developing more efficient enantioselective routes to chiral, substituted azepanes.

-

Novel Bioisosteric Replacements: Exploring more complex fused and spirocyclic azepane systems as replacements for other common motifs.[1]

-

Integration with New Modalities: Incorporating the azepane scaffold into newer therapeutic modalities like PROTACs and covalent inhibitors.

The versatility and inherent 3D nature of the azepane ring ensure that it will continue to be a source of inspiration for the design of new therapeutic agents against a host of challenging diseases.[10][16]

References

- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.

- Lee, H. Y., et al. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry.

- BenchChem. (2025).

- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

- Wikipedia. Azepane. Wikipedia.

- RSC Publishing. (n.d.).

- Taylor & Francis. (n.d.). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.

- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.

- American Chemical Society. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method.

- ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.

- D'souza, J. N., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane.

- ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.

- Philippova, A. N., et al. (n.d.). Synthesis of Functionalized Azepines via Cu(I)

- BenchChem. (n.d.). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.

- ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv.

- Drug Design Org. (n.d.).

- ResearchGate. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors.

- ResearchGate. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors.

- Pharmacology Mentor. (2024). Structure-Activity Relationships (SAR) in Drug Design. Pharmacology Mentor.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azepane - Wikipedia [en.wikipedia.org]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Azepane Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Azepane Derivatives for Researchers, Scientists, and Drug Development Professionals.

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure provides a versatile platform for diverse chemical modifications, allowing for the precise tuning of physicochemical and pharmacokinetic properties.[1] This unique conformational flexibility enables azepane derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] This technical guide provides a comprehensive exploration of the biological activities of azepane-containing compounds, delving into their mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate their efficacy. More than 20 drugs containing the azepane motif have already received FDA approval, highlighting the therapeutic significance of this versatile chemical entity.[3]

A Spectrum of Therapeutic Promise: From Oncology to Neurodegeneration

The structural diversity of azepane derivatives has translated into a wide range of therapeutic applications.[3] These compounds have shown significant promise in several key areas of drug development, including oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity: Targeting Key Pathways in Malignancy

Azepane derivatives have emerged as a significant class of anticancer agents, exhibiting antiproliferative effects through various mechanisms of action.[2][4] Their ability to modulate critical signaling pathways and inhibit key enzymes involved in cancer progression makes them attractive candidates for further development.[1][4]

One of the key mechanisms by which azepane derivatives exert their anticancer effects is through the inhibition of protein tyrosine phosphatases (PTPs), such as PTPN2 and PTPN1.[5] These enzymes are negative regulators of immune signaling pathways, and their inhibition can enhance anti-tumor immunity.[1][5] For instance, novel azepane-containing compounds have demonstrated nanomolar inhibitory potency against PTPN2/N1, leading to robust in vivo antitumor efficacy.[5]

Furthermore, azepane derivatives have been shown to target the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][4] By inhibiting this pathway, these compounds can induce apoptosis and suppress tumor growth.[4] Other mechanisms of anticancer activity include the inhibition of topoisomerase II, DNA intercalation, and the inhibition of Poly (ADP-ribose) polymerase (PARP-1), an essential enzyme in DNA repair that, when inhibited, can lead to synthetic lethality in cancer cells.[6][7][8]

A series of lupane-type A-ring azepanes have demonstrated pronounced cytotoxic activity against a panel of 60 cancer cell lines, with some derivatives being 4-5 times more active than doxorubicin against colon and ovarian cancer cell lines.[9]

Neurodegenerative Diseases: A Beacon of Hope for Alzheimer's and Beyond

The ability of azepane derivatives to cross the blood-brain barrier efficiently makes them particularly well-suited for central nervous system (CNS) applications.[2] This has led to their investigation in the context of neurodegenerative diseases like Alzheimer's disease.[3][4]

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β peptides, which are generated by the enzymatic cleavage of the amyloid precursor protein by β-secretase (BACE1).[1] Several azepane derivatives have been developed as potent BACE1 inhibitors, effectively reducing the production of these neurotoxic peptides.[1][10] For example, 5,5-dimethyl-2-oxoazepane derivatives have shown low nanomolar inhibition of gamma-secretase, another key enzyme in amyloid processing.[10] The galantamine alkaloid, which contains a tetrahydro-2-benzazepine framework, is already in use for the treatment of Alzheimer's disease.[4]

Antimicrobial and Antiviral Frontiers

The therapeutic reach of azepane derivatives extends to infectious diseases. These compounds have demonstrated broad-spectrum antimicrobial activity, with some derivatives showing potent effects against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[11][12] For example, certain azepanouvaol and azepano-glycyrrhetol derivatives have exhibited strong antimicrobial activities against MRSA with minimum inhibitory concentrations (MIC) exceeding that of the antibiotic vancomycin.[12]

In the antiviral arena, azepanobetulin and its derivatives have shown high potency against human cytomegalovirus (HCMV).[12] The unique molecular framework of azepanes allows for effective interaction with various bacterial and fungal cellular targets, opening up new avenues for combating antibiotic resistance.[2][11]

Deciphering the Mechanism of Action: A Molecular Perspective

The diverse biological activities of azepane derivatives are a direct consequence of their unique molecular architecture. The conformational flexibility of the seven-membered ring allows for optimal binding to a variety of biological targets.[2] The nitrogen atom within the ring often acts as a hydrogen bond acceptor, while the overall ring system can participate in hydrophobic and π-π stacking interactions with receptor binding sites.[2]

Enzyme Inhibition: A primary mechanism of action for many azepane compounds is enzyme inhibition.[2] The azepane scaffold provides a template for the spatial arrangement of functional groups that can interact with the active sites of enzymes.[2] This has been demonstrated in their activity as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), γ-secretase, PTPN2/PTPN1, and PARP-1.[5][10][13]